molecular formula C16H24O4S B3291944 8-Nonyn-1-ol, 4-methylbenzenesulfonate CAS No. 87462-64-4

8-Nonyn-1-ol, 4-methylbenzenesulfonate

Cat. No.: B3291944
CAS No.: 87462-64-4
M. Wt: 312.4 g/mol
InChI Key: APYFHOZLNBHIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nonyn-1-ol, 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H22O3S. It is a derivative of 8-Nonyn-1-ol, where the hydroxyl group is substituted with a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nonyn-1-ol, 4-methylbenzenesulfonate typically involves the reaction of 8-Nonyn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

8-Nonyn-1-ol+4-methylbenzenesulfonyl chloride8-Nonyn-1-ol, 4-methylbenzenesulfonate+HCl\text{8-Nonyn-1-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 8-Nonyn-1-ol+4-methylbenzenesulfonyl chloride→8-Nonyn-1-ol, 4-methylbenzenesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions

8-Nonyn-1-ol, 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The triple bond in the nonynyl chain can be reduced to a double or single bond using hydrogenation catalysts.

    Oxidation: The nonynyl chain can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Corresponding azides, thiols, or ethers.

    Reduction: Alkenes or alkanes.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

8-Nonyn-1-ol, 4-methylbenzenesulfonate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.

    Medicine: As a potential precursor for the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Nonyn-1-ol, 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical transformations where the sulfonate group is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 8-Nonyn-1-ol, 4-chlorobenzenesulfonate
  • 8-Nonyn-1-ol, 4-bromobenzenesulfonate
  • 8-Nonyn-1-ol, 4-nitrobenzenesulfonate

Uniqueness

8-Nonyn-1-ol, 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts specific reactivity and stability characteristics. The methyl group on the benzene ring can influence the electronic properties of the sulfonate group, affecting the compound’s reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;non-8-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10;1-6-2-4-7(5-3-6)11(8,9)10/h1,10H,3-9H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYFHOZLNBHIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30832336
Record name 4-Methylbenzene-1-sulfonic acid--non-8-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30832336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87462-64-4
Record name 4-Methylbenzene-1-sulfonic acid--non-8-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30832336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nonyn-1-ol, 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
8-Nonyn-1-ol, 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
8-Nonyn-1-ol, 4-methylbenzenesulfonate
Reactant of Route 4
8-Nonyn-1-ol, 4-methylbenzenesulfonate
Reactant of Route 5
8-Nonyn-1-ol, 4-methylbenzenesulfonate
Reactant of Route 6
8-Nonyn-1-ol, 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.